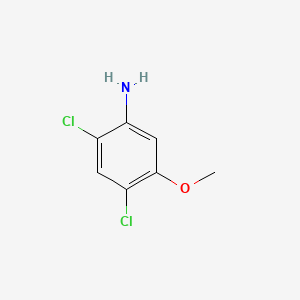

2,4-Dichloro-5-methoxyaniline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

IUPAC Name |

2,4-dichloro-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJROJTARXSATEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363100 | |

| Record name | 2,4-dichloro-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98446-49-2 | |

| Record name | 2,4-Dichloro-5-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98446-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dichloro-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-5-methoxyaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ2NS3GL2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4-Dichloro-5-methoxyaniline chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloro-5-methoxyaniline

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, a key intermediate in pharmaceutical manufacturing. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Chemical Properties

This compound is an aromatic amine with the chemical formula C₇H₇Cl₂NO.[1][2][3] Its structure, featuring two chlorine atoms and a methoxy group on the aniline ring, dictates its reactivity and utility in organic synthesis.[4] The chlorine atoms are electron-withdrawing, affecting the basicity of the amino group, while the methoxy group is electron-donating.[4]

Identifiers and Descriptors

| Property | Value |

| CAS Number | 98446-49-2[1][5][6][7] |

| IUPAC Name | This compound[2][3][7] |

| Synonyms | 4,6-Dichloro-m-anisidine, 5-Amino-2,4-dichloroanisole, Benzenamine, 2,4-dichloro-5-methoxy-[6][7] |

| Molecular Formula | C₇H₇Cl₂NO[1][2][3][7] |

| Molecular Weight | 192.04 g/mol [1][7] |

| InChI Key | AJROJTARXSATEB-UHFFFAOYSA-N[7] |

| SMILES | COC1=C(C=C(C(=C1)N)Cl)Cl[7] |

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Appearance | Pale brown to light tan solid; may also appear as a powder or crystalline solid. | [4][5][6][8] |

| Melting Point | 47-53 °C | [4][5][6][8] |

| Boiling Point | ~290.1 °C | [4][6] |

| Density | ~1.375 g/cm³ | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [6] |

| Purity | Typically ≥97.5% - 98% | [1][6][8] |

Experimental Protocols

Synthesis of this compound

A general laboratory-scale synthesis protocol is derived from N-(2,4-dichloro-5-methoxyphenyl)acetamide.[5]

Materials:

-

N-(2,4-dichloro-5-methoxyphenyl)acetamide (100.7 g, 0.43 mol)

-

Ethanol (500 g)

-

Water (500 g)

-

Concentrated Hydrochloric Acid (300 g, 3 mol)

Procedure:

-

Suspend N-(2,4-dichloro-5-methoxyphenyl)acetamide in a mixture of ethanol, water, and concentrated hydrochloric acid.[5]

-

Stir and heat the mixture to 70 °C.[5]

-

Maintain the reaction at this temperature for 12 hours, during which the mixture should form a brown solution.[5]

-

After the reaction is complete, evaporate approximately 200 g of ethanol under reduced pressure.[5]

-

Cool the remaining mixture to room temperature while stirring and let it stand for 2 hours to allow the product to precipitate.[5]

-

Collect the precipitated solid by filtration.[5]

-

Wash the solid with water (2 x 200 g).[5]

-

Dry the final product under vacuum at 35 °C to yield this compound as a light tan solid. The expected yield is approximately 84%.[5]

Caption: Synthesis Workflow of this compound.

Analytical Characterization

The structure and purity of the synthesized product are typically confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (¹H NMR): The structure of the product was confirmed by ¹H NMR (400 MHz, DMSO-d6) with the following spectral data: δ = 3.76 (s, 3H), 5.13 (br s, 2H), 6.58 (s, 1H), 7.23 (s, 1H).[5]

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry shows a characteristic peak at m/z (relative abundance) = 191 (100).[5]

Applications in Drug Development

This compound is a crucial starting material and key intermediate in the synthesis of Bosutinib.[4][6][9] Bosutinib is a tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML).[6][9] The specific arrangement of the dichloro and methoxy functional groups on the aniline scaffold makes it an ideal precursor for constructing the complex quinoline core of the Bosutinib molecule.[9]

Caption: Role as an Intermediate in Bosutinib Synthesis.

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory or industrial setting.

-

General Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[10] It causes skin irritation and serious eye irritation and may cause respiratory irritation.[10] Some classifications indicate it may be fatal if swallowed, in contact with skin, or inhaled, may cause cancer, and may cause damage to organs through prolonged or repeated exposure.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10] Respiratory protection is required when dusts are generated. Work should be conducted in a well-ventilated area or under a chemical fume hood.[10]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

-

Spills: In case of a spill, sweep up the material and place it into a suitable container for disposal.[10] Avoid dust formation.[10]

Users should always consult the latest Safety Data Sheet (SDS) from their supplier for complete and up-to-date safety information.[10]

References

- 1. scbt.com [scbt.com]

- 2. pschemicals.com [pschemicals.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound | 98446-49-2 | Benchchem [benchchem.com]

- 5. This compound | 98446-49-2 [chemicalbook.com]

- 6. This compound CAS 98446-49-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. This compound | C7H7Cl2NO | CID 1476636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

synthesis of 2,4-Dichloro-5-methoxyaniline from N-(2,4-dichloro-5-methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of 2,4-Dichloro-5-methoxyaniline, a key intermediate in pharmaceutical manufacturing, from N-(2,4-dichloro-5-methoxyphenyl)acetamide. The core of this process is the hydrolysis of the acetamide group.

Reaction Overview

The synthesis involves the deacetylation of N-(2,4-dichloro-5-methoxyphenyl)acetamide to yield this compound. This is typically achieved through acid-catalyzed hydrolysis.

Experimental Protocol

A common and effective method for this synthesis involves heating the starting material in a mixture of ethanol, water, and concentrated hydrochloric acid.[1][2]

Materials:

-

N-(2,4-dichloro-5-methoxyphenyl)acetamide

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid

Procedure:

-

N-(2,4-dichloro-5-methoxyphenyl)acetamide (100.7 g, 0.43 mol) is suspended in a mixture of ethanol (500 g), water (500 g), and concentrated hydrochloric acid (300 g, 3 mol).[2]

-

The reaction is maintained at this temperature for 12 hours, during which a brown solution is formed.[1][2]

-

Upon completion, approximately 200 g of ethanol is evaporated under reduced pressure.[2]

-

The remaining mixture is then cooled to room temperature while stirring.[2]

-

After allowing it to stand for 2 hours, the precipitated solid product is collected by filtration.[2]

-

The collected solid is washed with water (2 x 200 g).[2]

-

Finally, the product is dried under a vacuum at 35 °C to yield this compound as a light tan solid.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this synthesis.

| Parameter | Value | Reference |

| Starting Material Mass | 100.7 g | [2] |

| Molar Amount of Starting Material | 0.43 mol | [2] |

| Reaction Temperature | 70 °C | [1][2] |

| Reaction Time | 12 hours | [1][2] |

| Product Mass | 69.4 g | [2] |

| Yield | 84% | [2] |

Product Characterization

The identity and purity of the synthesized this compound have been confirmed by various analytical methods.

| Analysis Method | Result | Reference |

| Appearance | Light tan solid | [2] |

| Melting Point | 49.5-51.1 °C | [2] |

| ¹H NMR (400 MHz, DMSO-d6) | δ= 3.76 (s, 3H), 5.13 (br s, 2H), 6.58 (s, 1H), 7.23 (s, 1H) | [2] |

| Mass Spectrometry (EI) | m/z (relative abundance) = 191 (100) | [2] |

Synthesis Workflow

Caption: Synthesis workflow from starting material to final product.

References

Technical Guide: Physical Properties and Synthetic Application of 2,4-Dichloro-5-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2,4-Dichloro-5-methoxyaniline, a key intermediate in pharmaceutical synthesis. The document outlines its melting and boiling points, details the experimental methodologies for these determinations, and illustrates its critical role in the synthesis of the tyrosine kinase inhibitor, Bosutinib.

Core Physical Properties

This compound presents as a pale brown solid at room temperature.[1] Its key physical characteristics are summarized in the table below, providing a consolidated view of its thermal properties.

| Physical Property | Value |

| Melting Point | 47-53 °C[2] |

| 49.5-51.1 °C[3] | |

| 51 °C[1] | |

| Boiling Point | 290.1 ± 35.0 °C[1] |

Experimental Protocols

The following sections detail the standard experimental procedures for determining the melting and boiling points of a solid organic compound such as this compound.

Melting Point Determination

The melting point of this compound is determined using the capillary method. A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, which is then placed in a melting point apparatus. The sample is heated at a controlled rate, and the temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point range. For an accurate determination, a slow heating rate of approximately 1-2 °C per minute is maintained near the expected melting point.

Boiling Point Determination

For the determination of the boiling point, the Thiele tube method is commonly employed. A small quantity of this compound is placed in a fusion tube, and a sealed capillary tube is inverted within it. The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid, such as mineral oil. As the temperature rises, a steady stream of bubbles will emerge from the capillary tube. The heat source is then removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Application in Drug Synthesis: The Bosutinib Pathway

This compound is a crucial starting material in the synthesis of Bosutinib, a targeted therapy for certain types of leukemia. The following diagram illustrates a key step in this synthetic pathway, where this compound is condensed with a quinoline derivative.

References

A Technical Guide to Determining the Solubility of 2,4-Dichloro-5-methoxyaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-Dichloro-5-methoxyaniline, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols to enable researchers to generate reliable and reproducible solubility data in various organic solvents.

Introduction to this compound

This compound (CAS No. 98446-49-2) is a substituted aniline that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a fundamental physicochemical property that influences reaction kinetics, purification strategies, and formulation development. Understanding its solubility profile is therefore essential for process optimization and ensuring product quality.

Compound Properties:

Qualitative Solubility Profile

Published data on the quantitative solubility of this compound is scarce. However, qualitative assessments indicate that it is slightly soluble in chloroform and methanol.[3] The presence of both polar (amine and methoxy groups) and non-polar (dichlorinated benzene ring) moieties suggests that its solubility will vary significantly across different classes of organic solvents.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound at 25 °C

| Solvent Class | Solvent | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Protic Solvents | Methanol | |||

| Ethanol | ||||

| Isopropanol | ||||

| Aprotic Polar Solvents | Acetonitrile | |||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Halogenated Solvents | Dichloromethane | |||

| Chloroform | ||||

| Ester Solvents | Ethyl Acetate | |||

| Ether Solvents | Tetrahydrofuran (THF) | |||

| 1,4-Dioxane | ||||

| Aromatic Hydrocarbons | Toluene | |||

| Non-polar Solvents | Hexane | |||

| Heptane |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the accurate determination of the solubility of this compound in organic solvents.

The determination of solubility typically follows a consistent workflow, from preparation to analysis. The following diagram illustrates the key steps involved.

This is a widely accepted method for determining equilibrium solubility.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Screw-capped glass vials

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette. To avoid disturbing the solid, it is advisable to withdraw from the upper portion of the solution.

-

Filtration: Immediately filter the withdrawn sample through a 0.22 µm syringe filter into a clean, dry container. This step is crucial to remove any fine, suspended particles.

The concentration of this compound in the filtered supernatant can be determined by several methods.

4.3.1. Gravimetric Analysis

This method is straightforward and relies on determining the mass of the dissolved solid.

Procedure:

-

Sample Preparation: Accurately weigh a clean, dry evaporating dish or vial.

-

Solvent Evaporation: Transfer a known volume or mass of the filtered supernatant to the pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Drying and Weighing: Dry the residue to a constant weight in a vacuum oven.

-

Calculation: The solubility (S) can be calculated as follows:

S ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100

4.3.2. Spectroscopic or Chromatographic Analysis (UV-Vis or HPLC)

These methods are highly sensitive and require smaller sample volumes.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Calibration Curve:

-

For UV-Vis: Determine the wavelength of maximum absorbance (λmax) for this compound in the solvent. Measure the absorbance of the standard solutions at this λmax and construct a calibration curve of absorbance versus concentration.

-

For HPLC: Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength). Inject the standard solutions and create a calibration curve of peak area versus concentration.

-

-

Sample Analysis: Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample using the same UV-Vis or HPLC method.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution by accounting for the dilution factor.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

-

Solvent Polarity: The "like dissolves like" principle is a useful guideline. The solubility of this compound will depend on the balance of polar and non-polar interactions with the solvent.

-

Purity of Compound and Solvent: Impurities can affect the measured solubility. Using high-purity materials is essential for accurate results.

By following the detailed protocols in this guide, researchers and drug development professionals can generate the necessary quantitative solubility data for this compound to support their research and development activities.

References

A Comprehensive Technical Guide to 2,4-Dichloro-5-methoxyaniline

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. This guide provides an in-depth overview of 2,4-Dichloro-5-methoxyaniline, a crucial building block in pharmaceutical synthesis.

Nomenclature

-

Synonyms: A variety of synonyms are used to identify this compound, including:

Chemical and Physical Properties

The intrinsic properties of this compound are critical for its application in further chemical synthesis. The presence of dichloro- and methoxy- substituents on the aniline ring significantly influences the molecule's chemical and physical characteristics, which in turn dictates its reactivity and potential uses.[4]

| Property | Value |

| CAS Number | 98446-49-2[1][2][5][6] |

| Molecular Formula | C₇H₇Cl₂NO[1][2] |

| Molecular Weight | 192.04 g/mol [1] |

| Appearance | Pale Brown Solid[6] |

| Melting Point | 49.5-51.1 °C[5], 51 °C[6], 50-53 °C[4] |

| Boiling Point | 290.1 ± 35.0 °C[4][6] |

| Density | 1.375 ± 0.06 g/cm³[6] |

| Solubility | Chloroform (Slightly), Methanol (Slightly)[6] |

Application in Pharmaceutical Synthesis

This compound is a key starting material in the synthesis of the tyrosine kinase inhibitor Bosutinib, which is used for the treatment of chronic myelogenous leukemia.[3][4] The specific arrangement of functional groups within this molecule makes it an ideal intermediate for constructing the complex quinoline core of Bosutinib.[3]

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the synthesis of this compound from N-(2,4-dichloro-5-methoxyphenyl)acetamide.[5]

Materials:

-

N-(2,4-dichloro-5-methoxyphenyl)acetamide

-

Ethanol

-

Water

-

Concentrated hydrochloric acid

Procedure:

-

N-(2,4-dichloro-5-methoxyphenyl)acetamide (100.7 g, 0.43 mol) is suspended in a mixture of ethanol (500 g), water (500 g), and concentrated hydrochloric acid (300 g, 3 mol).[5]

-

The mixture is stirred and heated to 70 °C. The reaction is maintained for 12 hours, resulting in a brown solution.[5]

-

After the reaction is complete, approximately 200 g of ethanol is evaporated under reduced pressure.[5]

-

The remaining mixture is stirred and cooled to room temperature.[5]

-

After standing for 2 hours, the precipitated solid is collected by filtration.[5]

-

The solid is washed with water (2 x 200 g).[5]

-

The final product is dried under vacuum at 35 °C to yield this compound (69.4 g, 84% yield) as a light tan solid.[5]

Confirmation of Structure:

-

¹H NMR (400 MHz, DMSO-d6): δ= 3.76 (s, 3H), 5.13 (br s, 2H), 6.58 (s, 1H), 7.23 (s, 1H).[5]

-

Mass Spectrometry (EI): m/z (relative abundance) = 191 (100).[5]

Safety and Handling

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7][8]

Precautionary Measures:

-

Use only outdoors or in a well-ventilated area.[7]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

Wash face, hands, and any exposed skin thoroughly after handling.[7]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

In case of exposure, it is crucial to seek fresh air if inhaled, rinse the skin and eyes with plenty of water, and seek medical attention.[7]

References

- 1. This compound | C7H7Cl2NO | CID 1476636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 98446-49-2 | Benchchem [benchchem.com]

- 5. This compound | 98446-49-2 [chemicalbook.com]

- 6. This compound CAS 98446-49-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic Profile of 2,4-Dichloro-5-methoxyaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dichloro-5-methoxyaniline (CAS No. 98446-49-2), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.23 | Singlet | 1H | Ar-H |

| 6.58 | Singlet | 1H | Ar-H |

| 5.13 | Broad Singlet | 2H | -NH₂ |

| 3.76 | Singlet | 3H | -OCH₃ |

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in the searched literature | - |

Note: Experimentally determined ¹³C NMR data for this compound could not be located in the publicly available literature at the time of this report.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in the searched literature | - | - |

Note: Specific, experimentally determined IR absorption peaks for this compound were not available in the searched literature. General expected absorptions for a substituted aniline of this nature would include N-H stretching (around 3300-3500 cm⁻¹), C-H aromatic stretching (>3000 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), and C-O stretching (around 1000-1300 cm⁻¹).

Table 4: Mass Spectrometry Data

| m/z | Relative Abundance (%) | Assignment |

| 191 | 100 | [M]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the cited spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H NMR spectra for the structural elucidation of this compound.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of this compound was accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution was transferred to a standard 5 mm NMR tube.

-

The sample was vortexed to ensure homogeneity.

Data Acquisition:

-

The NMR spectrometer was tuned and shimmed for the DMSO-d₆ solvent.

-

A standard one-dimensional proton NMR experiment was performed.

-

Key parameters included a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic compounds, and a relaxation delay of at least 1 second.

Data Processing:

-

The resulting Free Induction Decay (FID) was Fourier transformed.

-

Phase and baseline corrections were applied to the spectrum.

-

Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

Integration of the signals was performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The ATR crystal was cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum was collected.

-

A small amount of solid this compound was placed directly onto the ATR crystal.

-

A pressure arm was applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

The sample was scanned over the mid-IR range (typically 4000-400 cm⁻¹).

-

Multiple scans were co-added to improve the signal-to-noise ratio.

Data Processing:

-

The resulting spectrum was baseline corrected.

-

Peak positions (in wavenumbers, cm⁻¹) and their relative intensities were identified.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

Sample Introduction:

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) was prepared.

-

The sample was introduced into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition:

-

The sample was ionized using a standard electron energy of 70 eV.

-

The mass analyzer scanned a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).

Data Processing:

-

The resulting mass spectrum was plotted as relative abundance versus m/z.

-

The molecular ion peak ([M]⁺) was identified.[2]

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-Depth Technical Guide to the Safety and Hazards of 2,4-Dichloro-5-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the known safety and hazard information for 2,4-Dichloro-5-methoxyaniline (CAS No: 98446-49-2), a key intermediate in the synthesis of pharmaceuticals, notably the tyrosine kinase inhibitor Bosutinib.[1] This document is intended for researchers, scientists, and drug development professionals who handle or are considering the use of this compound. It consolidates available safety data, outlines standardized experimental protocols for toxicological assessment based on OECD guidelines, and provides clear visual workflows for handling and emergency procedures. It is important to note that while comprehensive safety data sheets are available, specific experimental toxicological studies on this compound are not extensively published in the public domain. Therefore, this guide emphasizes a precautionary approach, drawing on established principles for handling hazardous chemicals and outlining the methodologies for generating specific safety data should the need arise.

Chemical Identification and Physical Properties

This compound is a substituted aniline with the following identifiers and properties.

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | 5-Amino-2,4-dichloroanisole, 2,4-Dichloro-5-methoxybenzenamine | [2] |

| CAS Number | 98446-49-2 | [2] |

| Molecular Formula | C₇H₇Cl₂NO | [2] |

| Molecular Weight | 192.04 g/mol | [2] |

| Appearance | Pale brown solid | |

| Melting Point | 51 °C | |

| Boiling Point | 290.1 ± 35.0 °C | |

| Solubility | Insoluble in water. Soluble in Chloroform (Slightly), Methanol (Slightly). | [1] |

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[1] The GHS classification is summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Signal Word: Warning

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the Safety Data Sheets.[1] Key recommendations include avoiding ingestion, inhalation, and contact with skin and eyes, using only in well-ventilated areas, and wearing appropriate personal protective equipment.[1]

Toxicological Profile

Acute Toxicity

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] The primary routes of exposure are therefore oral, dermal, and inhalation. Symptoms of acute exposure may include irritation to the skin, eyes, and respiratory tract.

Skin and Eye Irritation

This compound is classified as a skin and eye irritant.[1] Direct contact can cause redness, pain, and inflammation.

Sensitization

There is no specific information available regarding the potential of this compound to cause skin or respiratory sensitization.[1]

Genotoxicity and Carcinogenicity

No specific studies on the mutagenic or carcinogenic potential of this compound were found in the public literature. Some aniline derivatives are known to be mutagenic and/or carcinogenic.[5] Therefore, this potential cannot be ruled out without specific experimental data.

Experimental Protocols for Toxicological Assessment

For researchers and drug development professionals who may need to generate specific safety data for regulatory submissions or internal risk assessment, the following sections outline the principles of standard experimental protocols based on OECD guidelines.

Acute Oral Toxicity (OECD Guideline 420/423)

The acute oral toxicity of a substance is typically determined using a fixed-dose procedure or the acute toxic class method. The objective is to identify a dose that causes mortality or evident toxicity.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 420).

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This in vitro method is a validated alternative to animal testing for skin irritation. It utilizes a reconstructed human epidermis model that mimics the properties of human skin.

Caption: Workflow for In Vitro Skin Irritation Testing (OECD 439).

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Safe Handling and Storage

Given the hazardous nature of this compound, strict adherence to safe handling and storage protocols is essential.

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Caption: Personal Protective Equipment for Handling this compound.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store locked up to prevent unauthorized access.[1]

Emergency Procedures

In the event of an accidental release or exposure, prompt and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Accidental Release Measures

A clear and practiced emergency response plan is essential for safely managing a spill.

Caption: General Workflow for Responding to a Chemical Spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[1]

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]

Conclusion

This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. While specific experimental toxicological data is limited in the public domain, the available information from Safety Data Sheets provides a clear basis for risk assessment and the implementation of appropriate control measures. Researchers, scientists, and drug development professionals must use this information to establish safe laboratory practices, including the use of engineering controls, appropriate personal protective equipment, and well-defined emergency procedures. Should specific toxicological data be required, the standardized OECD protocols outlined in this guide provide a framework for generating reliable and internationally accepted results. A proactive and informed approach to safety is paramount when working with this and other potentially hazardous chemical intermediates.

References

Commercial Sourcing and Synthetic Methodologies for 2,4-Dichloro-5-methoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the commercial availability and representative synthetic and quality control methodologies for 2,4-Dichloro-5-methoxyaniline (CAS No. 98446-49-2). This key chemical intermediate is crucial in the synthesis of various pharmaceutical compounds, most notably as a precursor for the tyrosine kinase inhibitor Bosutinib.[1] This document outlines major commercial suppliers and presents detailed, publicly available protocols for its synthesis and analysis to aid researchers in sourcing and utilizing this compound.

Commercial Supplier Overview

This compound is available from a range of chemical suppliers, from large international distributors to specialized manufacturers. Purity levels are typically offered at ≥98%, with some suppliers providing higher purity grades (≥99%). While pricing is often subject to quotation, available data indicates variability based on quantity and purity.

| Supplier | Stated Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Thermo Scientific Chemicals | 98% | 1 g, 5 g | 98446-49-2 | C₇H₇Cl₂NO | 192.04 | Product line originally from Alfa Aesar.[2][3] |

| Santa Cruz Biotechnology | 98% | Inquiry | 98446-49-2 | C₇H₇Cl₂NO | 192.04 | For proteomics research.[4] |

| Simson Pharma Limited | High Quality | Inquiry | 98446-49-2 | - | - | Certificate of Analysis (CoA) provided. |

| HENAN BOYANG CHEMICAL CO., LTD | 99% min | Up to 50 Metric Ton/Month | 98446-49-2 | C₇H₇Cl₂NO | - | Offers bulk quantities.[5] |

| BLD Pharm | Specification | Inquiry | 98446-49-2 | C₇H₇Cl₂NO | 192.04 | Provides NMR, HPLC, LC-MS data.[6] |

| IndiaMART (A.B.ENTERPRISES) | - | Per gram | 98446-49-2 | C₇H₇Cl₂NO | 192.04 | Price listed as ₹4500/gram (subject to change).[7] |

| ChemicalBook | 99%+ HPLC | Per kg | 98446-49-2 | - | - | Lists multiple suppliers on its platform. |

| Home Sunshine Pharma | High Quality | Inquiry | 98446-49-2 | - | - | Specializes in APIs and intermediates.[6] |

| Prisun Pharmatech | - | Inquiry | 98446-49-2 | - | - | Noted as an intermediate for Bosutinib. |

| Benchchem | Qualified | Inquiry | 98446-49-2 | - | 192.04 | For research use only.[8] |

| ALFA CHEMICAL | High Quality | Inquiry | 98446-49-2 | - | - | Used to prepare an intermediate of Bosutinib.[9] |

Experimental Protocols

The following protocols are representative methodologies for the synthesis and quality control of this compound. These are derived from publicly available literature and patents and may not reflect the exact proprietary processes used by commercial suppliers.

Representative Synthesis via Deacetylation

A common and well-documented method for synthesizing this compound involves the acidic hydrolysis of its N-acetylated precursor, N-(2,4-dichloro-5-methoxyphenyl)acetamide.[2][4][10]

Methodology:

-

Reaction Setup: Suspend N-(2,4-dichloro-5-methoxyphenyl)acetamide (1.0 eq) in a mixture of ethanol and water.

-

Hydrolysis: Add concentrated hydrochloric acid (approx. 7.0 eq) to the suspension. Heat the reaction mixture to approximately 70°C.

-

Reaction Monitoring: Maintain the temperature and stir for 12 hours until the reaction is complete, resulting in a brown solution.[10]

-

Work-up: Cool the mixture to room temperature. Reduce the volume by evaporating a portion of the ethanol under reduced pressure.

-

Isolation: Allow the mixture to stand for 2 hours to facilitate precipitation of the product. Collect the solid by filtration.

-

Purification: Wash the collected solid with water (2x volume) and dry under vacuum at 35°C to yield this compound as a light tan solid.[10]

A patent describes a similar process using methanolic hydrochloric acid, heating to 50-55°C for 3 hours, followed by cooling, addition of acetone to precipitate the product, and further cooling to -10°C before filtration.[2]

Quality Control and Characterization

Ensuring the identity and purity of this compound is critical for its use in pharmaceutical synthesis. Standard analytical techniques are employed for this purpose.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of the compound.

-

Protocol: Dissolve a sample of the final product in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire a ¹H NMR spectrum using a 400 MHz spectrometer.

-

Expected ¹H NMR Data (DMSO-d₆):

-

δ 7.23 (s, 1H, Ar-H)

-

δ 6.58 (s, 1H, Ar-H)

-

δ 5.13 (br s, 2H, -NH₂)

-

δ 3.76 (s, 3H, -OCH₃)[10]

-

2. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound.

-

Protocol: Analyze the sample using Electron Ionization (EI) mass spectrometry.

-

Expected Data: A molecular ion peak (m/z) at 191, corresponding to the [M]+ ion, should be observed as the base peak (100% relative abundance).[10]

3. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the compound.

-

Protocol: A specific HPLC method would need to be developed and validated. A typical setup would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water (potentially with a modifier like formic acid or TFA). Detection is commonly performed using a UV detector at a wavelength where the analyte has strong absorbance. Purity is determined by the area percentage of the main peak. Suppliers like BLD Pharm and ChemicalBook explicitly reference HPLC for purity assessment.[6][10]

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to the procurement and synthesis of this compound.

Caption: A typical workflow for sourcing and qualifying a chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]

- 4. This compound | 98446-49-2 | Benchchem [benchchem.com]

- 5. CN101362699A - A kind of method for synthesizing 2,4-dichloroaniline - Google Patents [patents.google.com]

- 6. 98446-49-2|this compound|BLD Pharm [bldpharm.com]

- 7. CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines - Google Patents [patents.google.com]

- 8. This compound | C7H7Cl2NO | CID 1476636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound | 98446-49-2 [chemicalbook.com]

Methodological & Application

The Versatile Role of 2,4-Dichloro-5-methoxyaniline in Modern Organic Synthesis: Applications and Protocols

For Immediate Release

Shanghai, China – December 27, 2025 – 2,4-Dichloro-5-methoxyaniline has emerged as a critical building block in organic synthesis, particularly in the development of high-value pharmaceutical compounds. Its unique substitution pattern provides a versatile scaffold for the construction of complex heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound, aimed at researchers, scientists, and professionals in drug development.

Core Applications: A Gateway to Novel Therapeutics

The primary application of this compound lies in its role as a key intermediate in the synthesis of the tyrosine kinase inhibitor, Bosutinib.[1][2] Bosutinib is a vital therapeutic agent used in the treatment of chronic myelogenous leukemia (CML).[2] The structural features of this compound are instrumental in forming the core quinoline structure of Bosutinib.

Beyond this flagship application, the reactivity of the aniline moiety and the influence of its substituents make it a valuable precursor for a range of other heterocyclic compounds, although detailed protocols for these are less commonly reported.

Data Presentation: Synthesis at a Glance

The following tables summarize quantitative data for key synthetic steps involving this compound.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-(2,4-dichloro-5-methoxyphenyl)acetamide | Concentrated HCl, Ethanol, Water | Ethanol/Water | 70 | 12 | 84 | [3] |

Table 2: Synthesis of Bosutinib Intermediate 1

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound, 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | Isopropyl alcohol, HCl | Acetonitrile | 75-80 | 2-3 | 88.3 | [4] |

Table 3: Synthesis of Bosutinib Intermediate 2

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound, 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | Pyridine hydrochloride | 2-Ethoxyethanol | Reflux | 2.5 | Not Specified | [3] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from its acetylated precursor.

Materials:

-

N-(2,4-dichloro-5-methoxyphenyl)acetamide (100.7 g, 0.43 mol)

-

Ethanol (500 g)

-

Water (500 g)

-

Concentrated hydrochloric acid (300 g, 3 mol)

Procedure:

-

Suspend N-(2,4-dichloro-5-methoxyphenyl)acetamide in a mixture of ethanol and water in a suitable reaction vessel.

-

Add concentrated hydrochloric acid to the suspension.

-

Stir the mixture and heat to 70°C.

-

Maintain the reaction at this temperature for 12 hours, during which a brown solution should form.

-

After the reaction is complete, evaporate approximately 200 g of ethanol under reduced pressure.

-

Cool the remaining mixture to room temperature while stirring.

-

Allow the mixture to stand for 2 hours to allow for precipitation of the product.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water (2 x 200 g).

-

Dry the product under vacuum at 35°C to yield this compound as a light tan solid (69.4 g, 84% yield).[3]

Characterization:

-

Melting Point: 49.5-51.1°C[3]

-

¹H NMR (400 MHz, DMSO-d6) δ: 3.76 (s, 3H), 5.13 (br s, 2H), 6.58 (s, 1H), 7.23 (s, 1H)[3]

-

Mass Spectrum (EI) m/z: 191 (100)[3]

Protocol 2: Synthesis of 4-((2,4-dichloro-5-methoxyphenyl) amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (Bosutinib Intermediate)

This protocol describes the coupling of this compound with a quinoline derivative, a key step in the synthesis of Bosutinib.

Materials:

-

This compound (23.53 g, 0.1225 mol)

-

4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (25.0 g, 0.1065 mol)

-

Acetonitrile (125 ml)

-

Hydrochloric acid in isopropyl alcohol (12.5 ml)

Procedure:

-

Suspend 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile in acetonitrile in a reaction vessel.

-

Add this compound to the suspension.

-

Add hydrochloric acid in isopropyl alcohol dropwise to the resulting mixture.

-

Stir the reaction mass at 75-80°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in 2-3 hours.

-

Filter the reaction mass and wash the solid with acetonitrile.

-

Suck dry the solid to obtain the product (36.7 g, 88.3% yield).[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

Caption: Synthesis of this compound.

References

The Strategic Role of 2,4-Dichloro-5-methoxyaniline in the Synthesis of Bosutinib: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-methoxyaniline is a critical aromatic amine building block in the synthesis of advanced pharmaceuticals. Its unique substitution pattern makes it an essential precursor for the construction of complex heterocyclic scaffolds found in targeted therapies. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Bosutinib, a potent dual inhibitor of Src and Abl tyrosine kinases. Bosutinib is a commercially available therapeutic agent used in the treatment of chronic myelogenous leukemia (CML).[1][2][3] The protocols and data presented herein are compiled from various synthetic routes and are intended to serve as a comprehensive resource for researchers in medicinal chemistry and process development.

Application: A Key Building Block for Bosutinib

The primary and most significant application of this compound in pharmaceuticals is its role as a key intermediate in the synthesis of Bosutinib (trade name: Bosulif®).[4] Bosutinib's mechanism of action involves the inhibition of the Bcr-Abl fusion protein and Src family kinases, which are implicated in the uncontrolled proliferation of cancer cells in CML.[1][2][5][6] The 2,4-dichloro-5-methoxyphenylamino moiety is a crucial pharmacophore that binds to the kinase domain of these target proteins.

The general synthetic strategy involves the condensation of this compound with a suitably functionalized quinoline core. Several routes have been developed, varying in the specific quinoline partner and reaction conditions, to optimize yield, purity, and process scalability.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of Bosutinib and its intermediates, where this compound is a key reactant.

Table 1: Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | This compound, HCl in Isopropyl alcohol | Acetonitrile | 75-80 | 2-3 | 88.3 |

Table 2: Synthesis of Bosutinib from this compound and Quinoline Intermediates

| Quinoline Intermediate | Reagents | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) | Purity (%) | Reference |

| 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | This compound, Pyridine hydrochloride | 2-Ethoxyethanol | Reflux | 2.5 | - | - | [7] |

| 4-chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile | This compound, Potassium tert-Butoxide | Dimethylsulfoxide | 25-30 | 5-6 | - | - | [4] |

| 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | This compound, Pyridine hydrochloride | 2-Ethoxyethanol | Reflux | 2.5 | 60.2 (of this step) | 99.0 (HPLC) | [8] |

| Not specified | - | - | - | - | 18.0 (9 steps) | 98.9 (HPLC) | [9][10] |

| Not specified | - | - | - | - | 13.7 (10 steps) | 98.9 (HPLC) | [11] |

| Not specified | - | - | - | - | 21.7 | - | [8] |

Experimental Protocols

The following are detailed protocols for key synthetic steps involving this compound in the synthesis of Bosutinib.

Protocol 1: Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile[7]

Materials:

-

This compound

-

4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile

-

Acetonitrile

-

Hydrochloric acid in Isopropyl alcohol

Procedure:

-

To a suspension of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (25.0 g, 0.1065 mol) in acetonitrile (125 ml), add this compound (23.53 g, 0.1225 mol).

-

Add hydrochloric acid in isopropyl alcohol (12.5 ml) dropwise to the resulting mixture.

-

Stir the reaction mass at 75-80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete in 2-3 hours.

-

Upon completion, filter the reaction mass and wash the solid with acetonitrile.

-

Suck dry the solid to obtain 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (Yield: 36.7 g, 88.3%).

Protocol 2: Synthesis of 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile[8]

Materials:

-

This compound

-

4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile

-

Pyridine hydrochloride

-

2-Ethoxyethanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Water

Procedure:

-

In a suitable reaction vessel, mix this compound (0.54 g, 2.80 mmol), pyridine hydrochloride (0.276 g, 2.44 mmol), and 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (0.80 g, 2.56 mmol) in 2-ethoxyethanol (10 mL).

-

Heat the mixture at reflux for 2.5 hours.

-

After cooling, partition the reaction mixture between ethyl acetate and saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash it with water, and then concentrate it in vacuo until a solid begins to appear.

-

Collect the solid by filtration to yield the product.

Protocol 3: Synthesis of Bosutinib by Condensation and Subsequent Alkylation[8]

This protocol outlines the final step to Bosutinib from the intermediate prepared in Protocol 2.

Materials:

-

7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile

-

Sodium iodide

-

N-methylpiperazine

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Sodium sulfate

Procedure:

-

A mixture of 7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile (0.328 g, 0.7 mmol) and sodium iodide (0.11 g, 0.70 mmol) in N-methylpiperazine (4 mL) is heated at 80°C for 12 hours.

-

The reaction mixture is concentrated in vacuo and then partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.

-

The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo to yield Bosutinib.

Visualizations

Bosutinib Synthesis Workflow

References

- 1. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. minicule.com [minicule.com]

- 4. WO2015198249A1 - Process for preparation of bosutinib - Google Patents [patents.google.com]

- 5. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

The Pivotal Role of 2,4-Dichloro-5-methoxyaniline in the Synthesis of Bosutinib: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the critical role of 2,4-Dichloro-5-methoxyaniline in the synthesis of Bosutinib, a potent dual inhibitor of Bcr-Abl and Src family kinases. Bosutinib is a key therapeutic agent in the treatment of chronic myeloid leukemia (CML). These application notes and protocols are intended to guide researchers and drug development professionals in the efficient synthesis and understanding of this important pharmaceutical compound.

Introduction

Bosutinib, with the chemical name 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile, is a second-generation tyrosine kinase inhibitor. Its mechanism of action involves the inhibition of the Bcr-Abl fusion protein and Src family kinases, which are key drivers in the pathogenesis of CML and other malignancies.[1][2] The synthesis of Bosutinib is a multi-step process, with the strategic introduction of the 2,4-dichloro-5-methoxyphenylamino moiety being a crucial step. This compound serves as the key building block for this essential part of the molecule.

Synthetic Strategy Overview

The synthesis of Bosutinib generally involves the construction of the core quinoline ring system followed by the introduction of the side chains. A common and efficient strategy employs a convergent synthesis approach where the quinoline core and the aniline derivative are prepared separately and then coupled. This compound plays a vital role in the key carbon-nitrogen bond-forming reaction that links the aniline moiety to the 4-position of the quinoline core.

Below is a generalized synthetic scheme highlighting the central role of this compound.

Caption: Generalized synthetic scheme for Bosutinib.

Experimental Protocols

This section provides detailed experimental protocols for key steps in the synthesis of Bosutinib, focusing on the incorporation of this compound.

Protocol 1: Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile

This protocol details the crucial coupling reaction between the quinoline core and the aniline derivative.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | 234.64 | 25.0 | 0.1065 | 1.0 |

| This compound | 192.04 | 23.53 | 0.1225 | 1.15 |

| Acetonitrile | - | 125 mL | - | - |

| Hydrochloric acid in Isopropyl alcohol | - | 12.5 mL | - | - |

Procedure:

-

To a suspension of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (25.0 g, 0.1065 mol) in acetonitrile (125 mL), add this compound (23.53 g, 0.1225 mol).

-

Stir the resulting mixture at room temperature.

-

Add hydrochloric acid in isopropyl alcohol (12.5 mL) dropwise to the reaction mixture.

-

Heat the reaction mass to 75-80 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, filter the reaction mass.

-

Wash the solid product with acetonitrile and then suck dry.

-

The resulting solid is 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile.

Expected Yield: 36.7 g (88.3%)[3]

Protocol 2: Synthesis of Bosutinib from 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile

This protocol describes the final alkylation step to yield Bosutinib.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile | 390.22 | 10.0 | 0.0256 | 1.0 |

| 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride | 233.58 | - | - | - |

| Potassium Hydroxide | 56.11 | 1.65 | 0.029 | 1.13 |

| Methanol | - | 225 mL | - | - |

Procedure:

-

Dissolve potassium hydroxide (1.65 g, 0.029 mol) in methanol (50 mL).

-

In a separate flask, dissolve 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (10.0 g, 0.0256 mol) in methanol (175 mL).

-

Add the potassium hydroxide solution to the solution of the quinoline intermediate.

-

Stir the reaction mixture at 60-65 °C for 1 hour to form the potassium salt of the phenolate.

-

Filter the resulting solid, wash with methanol, and dry under vacuum at 50-55 °C.[3]

-

The isolated potassium salt is then reacted with 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride in a suitable solvent to yield Bosutinib. (Note: Specific quantities for this final alkylation step can vary based on the specific salt and reaction conditions chosen).

Data Presentation

Table 1: Summary of Yields for Key Synthetic Steps

| Step | Starting Material | Product | Yield (%) | Purity (HPLC) | Reference |

| Coupling of Quinoline and Aniline | 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile | 88.3 | - | [3] |

| Overall Synthesis from 3-methoxy-4-hydroxybenzoic acid | 3-methoxy-4-hydroxybenzoic acid | Bosutinib | 21.7 | 99.1 | [4] |

| Overall Synthesis from acetovanillone | Acetovanillone | Bosutinib | 18.0 | 98.9 | [5][6][7] |

Mechanism of Action and Signaling Pathways

Bosutinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the Bcr-Abl fusion protein and Src family kinases. This inhibition blocks downstream signaling pathways that are crucial for cell proliferation, survival, and adhesion in cancer cells.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein, a hallmark of CML, possesses constitutively active tyrosine kinase activity. It activates several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and survival.[1][3]

Caption: Inhibition of Bcr-Abl signaling by Bosutinib.

Src Family Kinase Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that play a crucial role in regulating cell growth, adhesion, and motility. In many cancers, Src is overexpressed or hyperactivated, contributing to tumor progression and metastasis. Bosutinib inhibits Src kinase activity, thereby disrupting these oncogenic signaling cascades.[8][9]

Caption: Inhibition of Src kinase signaling by Bosutinib.

Conclusion

This compound is an indispensable reagent in the synthesis of Bosutinib. The protocols and data presented herein provide a comprehensive resource for the chemical synthesis and biological understanding of this important anticancer drug. The successful and efficient incorporation of this aniline derivative is a key determinant of the overall yield and purity of the final active pharmaceutical ingredient. A thorough understanding of its role and the associated reaction mechanisms is crucial for process optimization and the development of next-generation tyrosine kinase inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2015198249A1 - Process for preparation of bosutinib - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Synthesis of N-Acylated 2,4-Dichloro-5-methoxyphenyl Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,4-Dichloro-5-methoxyaniline is a critical building block in modern medicinal chemistry and pharmaceutical synthesis.[1][2] Its substituted aniline structure is a key component in the development of complex therapeutic agents, most notably as an essential intermediate in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[2] The N-acylation of this compound is a fundamental transformation that installs a crucial amide linkage, paving the way for the construction of the final drug molecule.

This document provides detailed protocols for the reaction of this compound with acylating agents to produce N-(2,4-dichloro-5-methoxyphenyl) amides, focusing on the synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, a direct precursor to Bosutinib.[3][4][5]

General Reaction Scheme: The fundamental reaction involves the nucleophilic attack of the amino group of this compound on the electrophilic carbonyl carbon of an acyl chloride or a related activated carboxylic acid derivative. This results in the formation of a stable N-aryl amide and a byproduct, typically hydrochloric acid, which is neutralized by a base.

Caption: General scheme for the N-acylation of this compound.

Experimental Protocols

Two primary methods for the synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide are presented below. The first method utilizes an in situ generated acyl chloride from cyanoacetic acid, while the second employs a peptide coupling agent.

Protocol 1: Acylation via in situ Acyl Chloride Generation

This protocol is adapted from a process where cyanoacetic acid is first converted to its corresponding acyl chloride using oxalyl chloride, followed by an immediate reaction with this compound.[5]

Materials:

-

Cyanoacetic acid

-

Ethyl acetate

-

Dimethylformamide (DMF)

-

Oxalyl chloride

-

This compound

-

Standard laboratory glassware, magnetic stirrer, and cooling bath

Procedure:

-

To a solution of cyanoacetic acid (50 g) in ethyl acetate (400 mL), add a catalytic amount of dimethylformamide (2 mL) at 25°C.[5]

-

Cool the reaction mixture to 0°C using an ice bath.[5]

-

Slowly add oxalyl chloride (82.6 g) dropwise to the mixture over a period of 60 minutes, ensuring the temperature is maintained between 0°C and 5°C.[5]

-

After the addition is complete, allow the reaction mixture to warm to 25-28°C and stir for 2 hours.[5]

-

Add this compound (100 g) to the reaction mixture.[5]

-

Heat the mixture to 55-60°C and stir for approximately 2 hours.[5]

-

Upon reaction completion (monitored by TLC), proceed with work-up and purification, which may include filtration, washing with water, and recrystallization to isolate the final product.[5]

Protocol 2: Acylation using a Carbodiimide Coupling Agent

This method involves the direct coupling of cyanoacetic acid and this compound using 1,3-diisopropylcarbodiimide (DIC) as a dehydrating/coupling agent.[3][4]

Materials:

-

This compound

-

Cyanoacetic acid

-

Tetrahydrofuran (THF)

-

1,3-Diisopropylcarbodiimide (DIC)

-

Ethyl acetate

-

Sodium sulfate

-

Standard laboratory glassware, reflux condenser, magnetic stirrer, and ice bath

Procedure:

-

Combine this compound (5.00 g, 26 mmol) and cyanoacetic acid (2.28 g, 26.8 mmol) in a reaction flask.[3]

-

Add tetrahydrofuran (50 mL) and stir until all solids are dissolved.[3]

-

Heat the solution to reflux.[3]

-

Slowly add 1,3-diisopropylcarbodiimide (4.2 mL, 26.8 mmol) dropwise to the refluxing solution.[3]

-

Continue refluxing for 30 minutes after the addition is complete.[3]

-

Cool the reaction mixture to approximately 15°C in an ice bath.[3]

-

Collect the precipitated solid (diisopropylurea byproduct) by filtration and wash it with THF.[3]

-

Slowly pour the filtrate into water and stir for 30 minutes to precipitate the product.[3]

-

Collect the white solid product by filtration, wash with water, and then dissolve it in ethyl acetate (500 mL).[3]

-

Dry the ethyl acetate solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[3]

Caption: Experimental workflow for the synthesis of N-acylated anilines via carbodiimide coupling.

Data Presentation

The following tables summarize the reaction conditions and resulting product data for the synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide as described in Protocol 2.

Table 1: Summary of Reagents and Reaction Conditions

| Parameter | Value/Condition | Reference |

|---|---|---|

| Starting Aniline | This compound (5.00 g) | [3] |

| Acylating Reagent | Cyanoacetic acid (2.28 g) | [3] |

| Coupling Agent | 1,3-Diisopropylcarbodiimide (4.2 mL) | [3] |

| Solvent | Tetrahydrofuran (50 mL) | [3] |

| Reaction Temperature | Reflux | [3] |

| Reaction Time | 30 minutes |[3] |

Table 2: Physicochemical and Analytical Data of Product

| Property | Value | Reference |

|---|---|---|

| Product Name | 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | [3] |

| Yield | 5.9 g (88%) | [3] |

| Appearance | White solid | [3] |

| Melting Point | 180-181 °C | [3][4] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.84 (s, 3H), 4.02 (s, 2H), 7.58 (s, 1H), 7.66 (s, 1H), 10.00 (s, 1H) | [3][4] |

| Mass Spec. (ES) | m/z 257.0, 259.0 ([M-H]⁻) | [3][4] |

| Elemental Analysis (C₁₀H₈Cl₂N₂O₂) | Calculated: C, 46.36; H, 3.11; N, 10.81. Found: C, 46.25; H, 3.10; N, 10.85. |[3][4] |

Safety Precautions

-

Work in a well-ventilated fume hood at all times.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Acyl chlorides and coupling agents like DIC are corrosive and moisture-sensitive. Handle with care.

-

Organic solvents such as THF and ethyl acetate are flammable and volatile. Avoid ignition sources and ensure proper grounding.

-

Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The N-acylation of this compound is a robust and high-yielding reaction critical for the synthesis of pharmaceutical intermediates. The protocols provided herein describe reliable methods for obtaining N-acylated products, such as the Bosutinib precursor 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, in excellent yield and purity.[3][4] These methodologies are highly valuable for researchers in organic synthesis and drug discovery, enabling the efficient production of key molecular scaffolds.

References

- 1. This compound | 98446-49-2 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-CYANO-N-(2,4-DICHLORO-5-METHOXYPHENYL) ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 4. 2-CYANO-N-(2,4-DICHLORO-5-METHOXYPHENYL) ACETAMIDE | 846023-24-3 [chemicalbook.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols for the Analytical Detection of 2,4-Dichloro-5-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 2,4-Dichloro-5-methoxyaniline, a key intermediate and potential genotoxic impurity (PGI) in the synthesis of various active pharmaceutical ingredients (APIs), most notably Bosutinib.[1] The following methods are designed to provide a robust framework for the identification and quantification of this compound in pharmaceutical samples.

Introduction

This compound (CAS: 98446-49-2) is a substituted aniline that serves as a critical building block in organic synthesis.[1] Its presence as a residual impurity in final drug products is a significant concern due to the potential for genotoxicity associated with aromatic amines. Therefore, sensitive and specific analytical methods are required for its detection and quantification at trace levels to ensure the safety and quality of pharmaceutical products. This document outlines recommended analytical approaches using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

Two primary analytical techniques are proposed for the determination of this compound:

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely available and robust technique suitable for the routine quantification of non-volatile impurities in drug substances and formulations.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly useful for the analysis of volatile and semi-volatile compounds. Derivatization may be employed to improve the chromatographic properties and sensitivity for aniline compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection